molecular formula C12H10ClNO2S B14208394 2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one CAS No. 918108-24-4

2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B14208394
CAS No.: 918108-24-4
M. Wt: 267.73 g/mol
InChI Key: XAWOBGHKYPYVKA-UHFFFAOYSA-N
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Description

2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the reaction of 3-acetylbenzyl chloride with 5-chloro-1,2-thiazol-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 5-Chloro-2-methyl-2,3-dihydroisothiazol-3-one

Uniqueness

2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its acetylphenyl group contributes to its potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

918108-24-4

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-[(3-acetylphenyl)methyl]-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-9(5-10)7-14-12(16)6-11(13)17-14/h2-6H,7H2,1H3

InChI Key

XAWOBGHKYPYVKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2C(=O)C=C(S2)Cl

Origin of Product

United States

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